molecular formula C27H35NO4 B14734419 methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate CAS No. 6217-97-6

methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate

Cat. No.: B14734419
CAS No.: 6217-97-6
M. Wt: 437.6 g/mol
InChI Key: CNJCGWTXWOWNRI-XBZCSHEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate typically involves multiple steps, including the formation of the core phenanthrene structure, followed by the introduction of the indole moiety and the methyl ester group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize costs. These methods often include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce high-purity compounds suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The indole moiety can be reduced under specific conditions.

    Substitution: The methyl ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the indole moiety can produce various reduced indole derivatives.

Scientific Research Applications

Methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

CAS No.

6217-97-6

Molecular Formula

C27H35NO4

Molecular Weight

437.6 g/mol

IUPAC Name

methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate

InChI

InChI=1S/C27H35NO4/c1-26-12-10-17(29)14-16(26)8-9-18-20(26)11-13-27(2,25(31)32-3)21(18)15-23-24(30)19-6-4-5-7-22(19)28-23/h4-7,15-18,20-21,28-29H,8-14H2,1-3H3/b23-15+/t16-,17-,18+,20-,21-,26-,27-/m0/s1

InChI Key

CNJCGWTXWOWNRI-XBZCSHEYSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]([C@H]3/C=C/4\C(=O)C5=CC=CC=C5N4)(C)C(=O)OC)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC(C3C=C4C(=O)C5=CC=CC=C5N4)(C)C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.